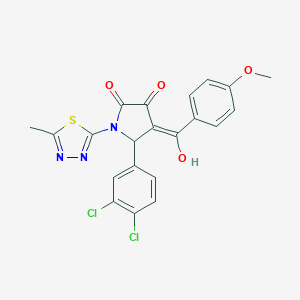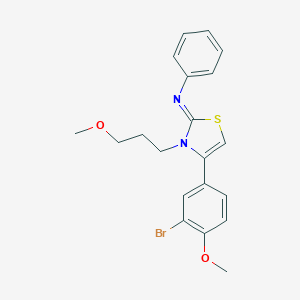
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide, also known as AcQAAH, is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is an important enzyme involved in DNA repair and cell survival. By inhibiting PARP-1, AcQAAH has shown potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide inhibits PARP-1 by binding to its catalytic domain and preventing the formation of poly(ADP-ribose) chains on target proteins. This leads to the accumulation of DNA damage and ultimately cell death in cancer cells. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may also modulate other cellular pathways, such as inflammation and oxidative stress, to promote neuronal survival.
Biochemical and Physiological Effects:
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It has also been shown to cross the blood-brain barrier, making it a promising candidate for the treatment of neurodegenerative diseases. In cancer, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to sensitize tumor cells to chemotherapy and radiation therapy, as well as induce apoptosis and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide is a potent and selective PARP-1 inhibitor, making it a valuable tool for studying the role of PARP-1 in various cellular processes. However, its use in lab experiments may be limited by its cost and availability, as well as its potential off-target effects on other PARP family members.
Future Directions
Future research on N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide may focus on its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. This may involve further preclinical studies to optimize its pharmacokinetic properties and investigate its potential combination with other therapies. Additionally, research may focus on the development of more selective PARP-1 inhibitors with improved efficacy and reduced toxicity.
Synthesis Methods
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide can be synthesized through a multistep process involving the condensation of 2-aminobenzamide with ethyl oxalyl chloride, followed by acetylation and hydrazinolysis. The final product is obtained through a reaction between the resulting hydrazide and 4-oxo-3(4H)-quinazoline.
Scientific Research Applications
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been extensively studied in preclinical models of cancer and neurodegenerative diseases. In cancer, PARP-1 inhibition by N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to enhance the efficacy of chemotherapy and radiation therapy, as well as induce synthetic lethality in tumor cells with defects in DNA repair pathways. In neurodegenerative diseases, N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide has been shown to protect against neuronal cell death and improve cognitive function in animal models of Alzheimer's and Parkinson's diseases.
properties
Product Name |
N'-acetyl-2-(4-oxo-3(4H)-quinazolinyl)acetohydrazide |
|---|---|
Molecular Formula |
C12H12N4O3 |
Molecular Weight |
260.25 g/mol |
IUPAC Name |
N//'-acetyl-2-(4-oxoquinazolin-3-yl)acetohydrazide |
InChI |
InChI=1S/C12H12N4O3/c1-8(17)14-15-11(18)6-16-7-13-10-5-3-2-4-9(10)12(16)19/h2-5,7H,6H2,1H3,(H,14,17)(H,15,18) |
InChI Key |
FKCPOIYRQYAKQF-UHFFFAOYSA-N |
SMILES |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Canonical SMILES |
CC(=O)NNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyclopentyl-2-imino-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257650.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile](/img/structure/B257651.png)



![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257659.png)
![allyl (2E)-2-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257661.png)


![ethyl 5-(4-bromophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B257673.png)
![2-Methyl-1-[(2-phenylethyl)amino]anthra-9,10-quinone](/img/structure/B257678.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B257680.png)

